molecular formula C6H7Br2N B12664908 4-Bromoanilinium bromide CAS No. 80789-68-0

4-Bromoanilinium bromide

Cat. No.: B12664908
CAS No.: 80789-68-0
M. Wt: 252.93 g/mol
InChI Key: RVAONSPSAAMUMY-UHFFFAOYSA-N
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Description

4-Bromoanilinium bromide is an organic compound where an aniline molecule is substituted with a bromine atom at the para position. This compound is often used as a building block in organic synthesis due to its reactivity and versatility. It is a white to yellowish crystalline solid with a distinct odor and exhibits both aromatic and amine properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoanilinium bromide can be synthesized by reacting aniline with bromine in the presence of a protecting group such as acetyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the preparation of 4-bromoaniline involves the amination of bromobenzene using hydrazine hydrate and iron oxide as catalysts in ethanol. This method ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoanilinium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in the presence of a protecting group.

    Coupling Reactions: Palladium catalysts and suitable ligands.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Scientific Research Applications

4-Bromoanilinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromoanilinium bromide involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the amino group play crucial roles in its chemical behavior. The compound can form hydrogen bonds and participate in non-covalent interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine.

    4-Iodoaniline: Contains an iodine atom, leading to different reactivity and properties.

    4-Fluoroaniline: Substituted with a fluorine atom, affecting its chemical behavior.

Uniqueness: 4-Bromoanilinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity in various chemical reactions .

Properties

CAS No.

80789-68-0

Molecular Formula

C6H7Br2N

Molecular Weight

252.93 g/mol

IUPAC Name

(4-bromophenyl)azanium;bromide

InChI

InChI=1S/C6H6BrN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H

InChI Key

RVAONSPSAAMUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[NH3+])Br.[Br-]

Origin of Product

United States

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